Enantiomer-Dependent GABAB Receptor Antagonism: (S)-Active vs. (R)-Inactive at 500 μM
In a direct head-to-head evaluation using rat neocortical slices, the (S)-configured morpholine-2-acetic acid derivative SCH-50911 ((+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid) demonstrated concentration-dependent GABAB receptor antagonism with a pA₂ of 6.0 ± 0.1 against the agonist baclofen, and an IC₅₀ of 3 μM for GABAB autoreceptor antagonism. In the identical assay system, the (-) enantiomer SCH-50910 was completely inactive at 500 μM—a concentration more than 160-fold higher than the active IC₅₀ of the (S)-enantiomer [1]. The racemic des-methyl analogue SCH-48588 was also inactive at 500 μM [1]. This establishes that the (S) absolute configuration at the morpholine 2-position is a strict stereochemical requirement for GABAB receptor engagement, and that neither the (R)-enantiomer nor the racemate can serve as functional substitutes.
| Evidence Dimension | GABAB autoreceptor antagonism potency (IC₅₀) and functional inactivity threshold |
|---|---|
| Target Compound Data | (S)-enantiomer (SCH-50911): IC₅₀ = 3 μM; pA₂ = 6.0 ± 0.1 |
| Comparator Or Baseline | (R)-enantiomer (SCH-50910): inactive at 500 μM; Racemic des-methyl analog (SCH-48588): inactive at 500 μM |
| Quantified Difference | >167-fold selectivity window; (R)-enantiomer shows zero detectable activity at 500 μM vs. active IC₅₀ of 3 μM for (S)-enantiomer |
| Conditions | Rat neocortical slices maintained in Mg²⁺-free Krebs medium; baclofen-induced depression of spontaneous discharge frequency; [³H]GABA preloaded electrically-stimulated overflow assay |
Why This Matters
Procurement of the (R)-enantiomer or racemic mixture results in material that is functionally inert at GABAB receptors at concentrations exceeding 160× the active (S)-enantiomer IC₅₀, rendering it unsuitable for any GABAergic pharmacology application.
- [1] Ong J, Marino V, Parker DAS, Kerr DIB, Blythin DJ. The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. Eur J Pharmacol. 1998;362(1):35-41. doi:10.1016/s0014-2999(98)00723-7. View Source
